molecular formula C6H3BrN2S B1628860 3-Bromoisothiazolo[3,4-b]pyridine CAS No. 42242-08-0

3-Bromoisothiazolo[3,4-b]pyridine

Cat. No. B1628860
CAS RN: 42242-08-0
M. Wt: 215.07 g/mol
InChI Key: PRXQXZJDIYHKFE-UHFFFAOYSA-N
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Description

3-Bromoisothiazolo[3,4-b]pyridine is a chemical compound with the molecular formula C6H3BrN2S . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines, which are structurally similar to 3-Bromoisothiazolo[3,4-b]pyridine, has been achieved through the condensation of a group of 5-aminopyrazoles and a group of alpha-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of 3-Bromoisothiazolo[3,4-b]pyridine is characterized by the presence of a bromine atom attached to a heterocyclic ring containing nitrogen and sulfur atoms .

Scientific Research Applications

Synthesis and Biological Activity

3-Bromoisothiazolo[3,4-b]pyridine derivatives have been synthesized and studied for various biological activities. For instance, derivatives of isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine, obtained from 3-thio-4-cyano-pyrano(thiopyrano)[3,4-c]pyridines, exhibit anticonvulsant properties (Paronikyan et al., 2002). Similarly, aminoisoxazolo[5,4-b]pyridines and aminopyrazolo[3,4-b]pyridines have been synthesized and shown to possess antiproliferative activity in vitro, demonstrating potential as anticancer agents (Poręba et al., 2002).

Synthesis Techniques and Structural Analysis

Efficient synthesis methods for various derivatives of 3-Bromoisothiazolo[3,4-b]pyridine have been developed. For example, the synthesis of [1,2,4]Triazolo[4,3-a]pyridines using oxidative cyclization techniques (El-Kurdi et al., 2021) and the use of microwave-assisted techniques for preparing isothiazolopyridines, pyridothiazines, and pyridothiazepines have been reported, offering improved yields and reduced reaction times (Youssef et al., 2012).

Antiviral and Antibacterial Properties

Isothiazolo[4,3-b]pyridines have been investigated for their antiviral properties, particularly as inhibitors of cyclin G-associated kinase, showing modest activity against hepatitis C virus (Li et al., 2015). Furthermore, novel derivatives like 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have been studied for their antibacterial activities, indicating their potential in treating bacterial infections (Sączewski et al., 2014).

Applications in Materials Science

Derivatives of 3-Bromoisothiazolo[3,4-b]pyridine have also found applications in materials science. For instance, they have been used in the synthesis of disperse dyes for dyeing polyester garments, demonstrating good color fastness properties (Gaffer & Khattab, 2017).

Sensor Applications

Innovative applications include the use of isothiazolo[5,4-b]pyridin-3(2H)-one derivatives as selective fluorescent sensors for detecting cysteine and glutathione, showcasing their potential in biochemical sensing (Tan et al., 2015).

Future Directions

Pyrazolo[3,4-b]pyridine derivatives have been shown to have promising biological activity, including inhibition of TRKA, a receptor tyrosine kinase associated with cell proliferation and differentiation . This suggests potential future directions for the development of 3-Bromoisothiazolo[3,4-b]pyridine as a therapeutic agent. Additionally, pyrazolo[3,4-b]pyridine compounds have been identified as key intermediates in industry, semiconductors, and organic light-emitting diodes , suggesting potential applications in these areas.

properties

IUPAC Name

3-bromo-[1,2]thiazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-5-4-2-1-3-8-6(4)9-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXQXZJDIYHKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590255
Record name 3-Bromo[1,2]thiazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoisothiazolo[3,4-b]pyridine

CAS RN

42242-08-0
Record name 3-Bromo[1,2]thiazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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